DL-Homocysteine basic biochemical properties
DL-Homocysteine basic biochemical properties
An In-depth Technical Guide on the Core Biochemical Properties of DL-Homocysteine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine (Hcy) is a non-proteinogenic, sulfur-containing amino acid derived from the metabolism of the essential amino acid methionine.[1][2] It occupies a critical junction in cellular metabolism, linking the methionine cycle, responsible for universal methylation reactions, with the transsulfuration pathway, which synthesizes cysteine.[3][4] While essential for these processes, elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a multitude of complex disorders, including cardiovascular and neurodegenerative diseases.[5][6][7] This guide provides a detailed overview of the core biochemical properties of DL-Homocysteine, its metabolic regulation, and the experimental methodologies used for its study.
Physicochemical Properties
DL-Homocysteine is the racemic mixture of L- and D-stereoisomers. The biologically active form is L-Homocysteine.[8] Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of Homocysteine
| Property | Value | Citation(s) |
| Chemical Formula | C₄H₉NO₂S | [3][9] |
| Molar Mass | 135.18 g/mol | [3][10] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 232–235 °C (decomposes) | [3][11] |
| Water Solubility | Soluble (148 mg/mL for L-isomer) | [3][11][12] |
| Acidity (pKa) | pK₁ (α-carboxyl) ≈ 2.2–2.5 pK₂ (α-amino) ≈ 8.9–9.4 pK₃ (thiol) ≈ 10.8–10.9 | [3][13][14] |
| Stereospecificity | L-Homocysteine is the biologically active isomer; it stereospecifically induces oxidative stress.[6][15] | [6][15] |
Biochemical Metabolism and Regulation
Homocysteine metabolism is primarily balanced between two key pathways: Remethylation and Transsulfuration . The flux through these pathways is tightly regulated by the availability of substrates, cofactors (primarily B-vitamins), and allosteric effectors like S-adenosylmethionine (SAM).[3][4]
Metabolic Pathways
-
Remethylation Pathway: This pathway recycles homocysteine back to methionine. It occurs via two alternate reactions:
-
Methionine Synthase (MS): Occurring in all tissues, this enzyme uses 5-methyltetrahydrofolate (from the folate cycle) as a methyl donor and methylcobalamin (B1676134) (Vitamin B₁₂) as a cofactor.[4]
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidney, this enzyme uses betaine (B1666868) as the methyl donor in a folate-independent reaction.[3]
-
-
Transsulfuration Pathway: This is an irreversible catabolic pathway that converts homocysteine to cysteine. It is a two-step process:
-
Cystathionine (B15957) β-synthase (CBS): This Vitamin B₆ (pyridoxal phosphate)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[3][16] This is the committed step of the pathway.
-
Cystathionine γ-lyase (CGL): Also a Vitamin B₆-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[3]
-
Regulation of Metabolic Fate
The distribution of homocysteine between these two pathways is principally regulated by S-adenosylmethionine (SAM), the body's primary methyl group donor.
-
High SAM levels (indicating sufficient methionine) allosterically inhibit MTHFR (reducing the formation of 5-methyltetrahydrofolate for remethylation) and activate CBS, thus directing homocysteine towards the catabolic transsulfuration pathway.[3]
-
Low SAM levels relieve this inhibition and activation, favoring the conservation of methionine through the remethylation pathway.
Caption: Core metabolic pathways of homocysteine.
Pathophysiological Roles
Hyperhomocysteinemia (HHcy) is clinically defined by plasma homocysteine concentrations exceeding 15 µmol/L.[5][10] It is associated with cellular damage through several mechanisms, primarily oxidative and endoplasmic reticulum (ER) stress.
Table 2: Clinical Concentration Ranges of Total Homocysteine in Plasma
| Classification | Concentration Range (µmol/L) | Citation(s) |
| Optimal/Normal | < 15 (some sources suggest < 10) | [5][9][17][18] |
| Moderate HHcy | 15 – 30 | [17][18][19] |
| Intermediate HHcy | 31 – 100 | [17][18][19] |
| Severe HHcy | > 100 | [17][18][19] |
Homocysteine-Induced Oxidative Stress
Elevated Hcy levels promote the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][16] Key mechanisms include:
-
NADPH Oxidase Activation: Hcy upregulates the expression and activity of NADPH oxidase, a major source of superoxide (B77818) (O₂⁻) production.[16][18]
-
eNOS Uncoupling: Hcy can deplete tetrahydrobiopterin (B1682763) (BH₄), a critical cofactor for endothelial nitric oxide synthase (eNOS). This causes eNOS to become "uncoupled," producing superoxide instead of nitric oxide (NO), which further reduces NO bioavailability and exacerbates oxidative stress.[10][20][21]
-
Antioxidant System Inhibition: Hcy can decrease the expression and activity of key antioxidant enzymes, such as thioredoxin.[18]
Caption: Homocysteine-induced oxidative stress pathway.
Homocysteine-Induced Endoplasmic Reticulum (ER) Stress
Hcy can disrupt protein folding within the ER, leading to an accumulation of misfolded proteins and triggering the Unfolded Protein Response (UPR).[7][22]
-
UPR Activation: The accumulation of unfolded proteins causes the dissociation of the chaperone protein GRP78/BiP from three ER-resident sensors: PERK, IRE1, and ATF6, thereby activating them.[7]
-
Downstream Effects: Activation of these pathways can lead to increased expression of ER chaperones to restore homeostasis, but chronic or severe stress can trigger inflammation, lipid biosynthesis dysregulation, and apoptosis.[6][22][23]
Caption: Homocysteine-induced ER stress signaling.
Quantitative Data Summary
Table 3: Kinetic Parameters of Key Human Metabolic Enzymes
| Enzyme | Substrate(s) | Kₘ / Kᵢ Value (mM) | Citation(s) |
| Cystathionine β-synthase (CBS) | L-Serine | ~1.2 | [16] |
| L-Homocysteine (Inhibition) | Kᵢ ≈ 2.1 | [24] | |
| Methionine Synthase (MS) ¹ | Homocysteine | ~0.0093 | [23][25] |
| 5-Methyl-THF | ~0.018 | [23][25] | |
| MTHFR ² | 5,10-Methylene-THF | ~0.017 | [26] |
| 5-Methyl-THF (Inhibition) | Kᵢ ≈ 0.015 | [26] |
¹ Data for a thermophilic MS homolog, considered an excellent functional model for the human enzyme.[23][25] ² Data for MTHFR from a thermophilic bacterium.[26]
Key Experimental Protocols
Protocol: Quantification of Total Homocysteine in Plasma by HPLC
This method measures total Hcy (free, disulfide, and protein-bound forms) by reducing all forms to free thiol, derivatizing with a fluorescent tag, and separating by reverse-phase HPLC.[9][27]
Caption: Experimental workflow for Hcy measurement by HPLC.
Methodology:
-
Sample Collection: Collect venous blood into EDTA-containing tubes. Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate plasma.[24]
-
Reduction: To 50 µL of plasma, add an internal standard and a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of ~10 g/L. Incubate at room temperature for 30 minutes.[27] This step cleaves disulfide bonds, converting homocystine and protein-bound Hcy to its free thiol form.
-
Deproteinization: Add 90 µL of 10% trichloroacetic acid, vortex, and centrifuge at 13,000 x g for 10 minutes.[27]
-
Derivatization: Transfer 50 µL of the clear supernatant to a new vial. Add 10 µL of 1.55 M NaOH, 125 µL of borate buffer (pH 9.5), and 50 µL of a 1 g/L solution of the fluorogenic reagent ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[9][27] Incubate at 60°C for 60 minutes.
-
HPLC Analysis: Inject 10-20 µL of the derivatized sample onto a C18 reverse-phase column.[24][27]
-
Detection: Use a fluorescence detector with an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[27]
-
Quantification: Calculate the concentration by comparing the peak area of the homocysteine-SBD derivative to that of the internal standard and referencing a standard curve prepared with known concentrations of homocysteine.[24]
Protocol: Assay of Cystathionine β-Synthase (CBS) Activity
This protocol describes a continuous coupled spectrophotometric assay. The product of the CBS reaction, cystathionine, is cleaved by a coupling enzyme (cystathionine γ-lyase) to produce cysteine, which is then detected.[25]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 200 mM Tris-HCl, pH 8.0.
-
Substrates: Prepare solutions of L-homocysteine and L-serine in the assay buffer.
-
Cofactor: Prepare a solution of pyridoxal (B1214274) 5'-phosphate (PLP).
-
Coupling Enzyme: A preparation of cystathionine γ-lyase (CGL).
-
Detection Reagent: Acidic ninhydrin (B49086) reagent.
-
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, substrates (e.g., 30 mM L-serine, 60 mM DL-homocysteine), cofactor (0.1 mM PLP), and the CGL coupling enzyme.
-
Enzyme Addition: Add the sample containing CBS (e.g., tissue homogenate or purified enzyme) to the reaction mixture to initiate the reaction. The total volume is typically 0.5 mL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination & Detection: Stop the reaction by adding the acidic ninhydrin reagent. Heat the mixture (e.g., at 100°C for 5 minutes) to allow color development from the reaction between ninhydrin and the produced cysteine.
-
Measurement: Cool the samples and measure the absorbance at 560 nm.[25]
-
Calculation: Quantify the amount of cysteine produced using a standard curve. CBS activity is typically expressed as µmol of product formed per minute per mg of protein.
Protocol: Assay of Methionine Synthase (MS) Activity
This non-radioactive spectrophotometric assay measures the formation of tetrahydrofolate (THF), a product of the MS reaction. THF is converted to a stable derivative, methenyltetrahydrofolate (CH⁺=H₄folate), which can be quantified by its absorbance at 350 nm.[5][15][26]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., phosphate (B84403) buffer with dithiothreitol (B142953) (DTT) and other stabilizing agents.
-
Substrates: L-homocysteine and 5-methyltetrahydrofolate (CH₃-THF).
-
Cofactors/Reductants: S-adenosylmethionine (SAM, for activation) and a reducing system.
-
Quenching/Derivatization Solution: 5 N HCl in 60% formic acid.[5]
-
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrates, and cofactors. Pre-incubate at 37°C.
-
Initiation: Start the reaction by adding the enzyme source (e.g., cell lysate).
-
Incubation: Incubate at 37°C for a set time (e.g., 10 minutes).
-
Termination and Derivatization: Stop the reaction by adding 200 µL of the acidic derivatization solution. Heat the mixture at 80°C for 10 minutes to convert the THF product to CH⁺=H₄folate.[5][15]
-
Measurement: Cool the samples to room temperature. If necessary, centrifuge to pellet precipitated protein. Measure the absorbance of the supernatant at 350 nm.
-
Calculation: Calculate the concentration of the product using the extinction coefficient for CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[5] Activity is expressed in units (µmol/min) per mg of protein.
Protocol: Measurement of Homocysteine-Induced ROS
This method uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to detect intracellular ROS generation.[12][18]
Methodology:
-
Cell Culture: Plate cells (e.g., vascular smooth muscle cells or endothelial cells) in a suitable format (e.g., 96-well plate or plates for microscopy).
-
Probe Loading: Remove the culture medium and wash cells with a serum-free medium or buffer (e.g., PBS). Load the cells with 10 µM H₂DCF-DA in serum-free medium for 30 minutes at 37°C.[12] H₂DCF-DA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is trapped within the cells.
-
Washing: Wash the cells twice with buffer to remove excess probe.
-
Homocysteine Treatment: Treat the cells with the desired concentration of homocysteine (e.g., 100 µM) for the desired time (e.g., 40 minutes).[12] Include a vehicle-only control.
-
Fluorescence Measurement: Measure the fluorescence using either:
-
Fluorescence Microscopy: Excite at ~488 nm and measure emission at ~525 nm.[12]
-
Plate Reader: Use the same filter set to quantify fluorescence intensity across wells.
-
-
Analysis: The increase in fluorescence intensity in homocysteine-treated cells compared to control cells is proportional to the amount of ROS generated, as H₂DCF is oxidized to the highly fluorescent DCF by ROS.
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